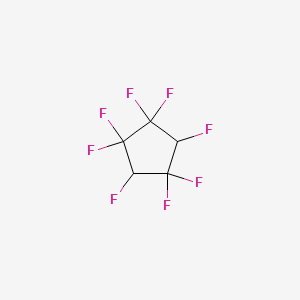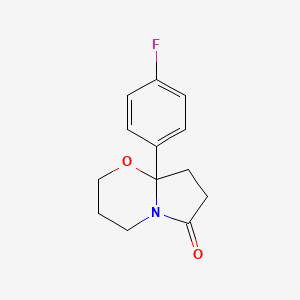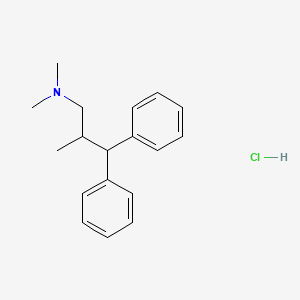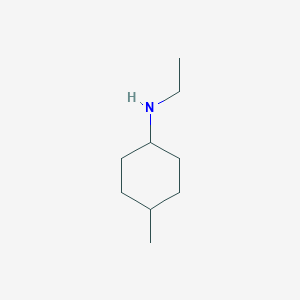
N-ethyl-4-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methylcyclohexanamine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution reaction where the ethyl group replaces the hydrogen on the nitrogen atom
Another method involves the reductive amination of 4-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-4-methylcyclohexanone.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-ethyl-4-methylcyclohexanone
Reduction: N-ethyl-4-methylcyclohexane
Substitution: Various substituted cyclohexylamines
Applications De Recherche Scientifique
N-ethyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylcyclohexanamine: Lacks the ethyl group on the nitrogen atom.
N-ethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.
Cyclohexanamine: Lacks both the ethyl and methyl groups.
Uniqueness
N-ethyl-4-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl substituents, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-ethyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
NKSZFKLFWWMCGB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



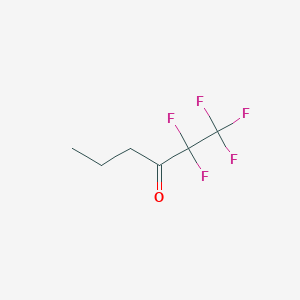
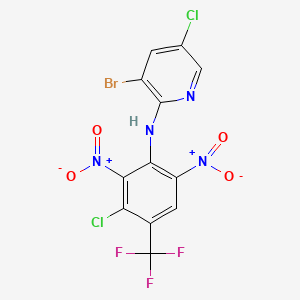
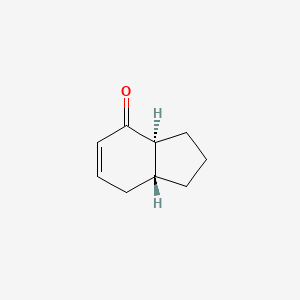

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
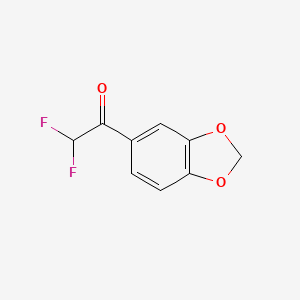
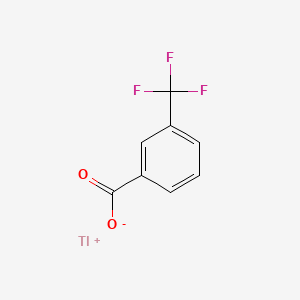
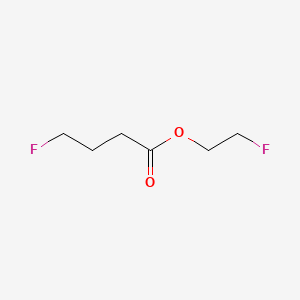
![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
